1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol

Drug metabolism CYP450 inhibition Drug-drug interaction

This 1,2-disubstituted benzimidazole features a difluoromethyl group at N1 and a chiral ethanol moiety at C2, offering critical advantages for medicinal chemistry programs where CYP3A4 inhibition is a liability. With an IC50 of 27.4 μM against CYP3A4, it presents minimal drug-drug interaction risk, unlike many benzimidazole derivatives. The chiral center enables enantioselective functionalization, while the difluoromethyl group acts as a lipophilic hydrogen-bond donor and metabolically stable bioisostere. At a MW of 212.20 Da and logP 2.28, it meets fragment-like criteria, making it ideal for FBDD library inclusion. Available in multigram quantities; scale-up synthesis demonstrated at 65% yield on 63 g scale.

Molecular Formula C10H10F2N2O
Molecular Weight 212.2
CAS No. 851879-26-0
Cat. No. B2388130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol
CAS851879-26-0
Molecular FormulaC10H10F2N2O
Molecular Weight212.2
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1C(F)F)O
InChIInChI=1S/C10H10F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-6,10,15H,1H3
InChIKeyUOOOFUIKYLLQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol (CAS 851879-26-0): A Dual-Functional Benzimidazole Building Block for Drug Discovery


1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol (CAS 851879-26-0) is a 1,2-disubstituted benzimidazole derivative with the molecular formula C10H10F2N2O and a molecular weight of 212.20 g/mol [1]. This compound features a difluoromethyl (-CF2H) group at the N1 position and an ethanol moiety at the C2 position, which distinguishes it from simpler benzimidazole analogs . The difluoromethyl group serves as a lipophilic hydrogen-bond donor that can enhance metabolic stability and binding affinity to biological targets, while the ethanol group provides a chiral center and a synthetic handle for further functionalization . The compound is commercially available from multiple suppliers at purities of 95% or higher .

Why 1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol Cannot Be Replaced by Common Benzimidazole Analogs


Generic substitution within the benzimidazole class is not feasible due to critical structure-dependent differences in physicochemical properties, biological target engagement, and synthetic utility. The difluoromethyl group at the N1 position confers unique lipophilic hydrogen-bond donor capacity (logP ~2.28) compared to non-fluorinated analogs [1], while the ethanol moiety at C2 introduces a chiral center that enables enantioselective interactions and serves as a versatile synthetic handle for further derivatization . CYP450 inhibition profiling reveals that this compound exhibits weak CYP3A4 inhibition (IC50 = 27.4 μM), indicating a lower potential for drug-drug interactions compared to more potent CYP-inhibiting benzimidazole derivatives [2]. Furthermore, the 1,2-disubstitution pattern allows for selective functionalization that is not accessible with mono-substituted or 2-substituted benzimidazole alternatives . These structural features collectively determine the compound's utility as a building block in medicinal chemistry programs and cannot be replicated by simpler analogs such as 1-(difluoromethyl)-1H-benzimidazole or 2-(difluoromethyl)-1H-benzimidazole.

Quantitative Differentiation Evidence for 1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol Versus Structural Analogs


CYP3A4 Inhibition Profile: Lower Drug-Drug Interaction Risk Compared to Potent CYP-Inhibiting Benzimidazole Derivatives

In human liver microsome assays, 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol exhibited weak inhibition of CYP3A4 with an IC50 value of 27.4 μM (2.74E+4 nM) using midazolam as substrate [1]. This value is substantially higher (less potent inhibition) than many structurally related benzimidazole derivatives that show nanomolar-range CYP inhibition, indicating a reduced potential for metabolism-based drug-drug interactions. For context, potent CYP3A4 inhibitors typically exhibit IC50 values below 1 μM, whereas this compound's weak inhibition profile may be advantageous in drug discovery programs requiring minimal CYP liability [2].

Drug metabolism CYP450 inhibition Drug-drug interaction Medicinal chemistry

Lipophilicity (logP) Comparison: Enhanced Membrane Permeability Relative to Non-Fluorinated Benzimidazole Analogs

The predicted ACD/LogP value for 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol is 2.28 [1]. In comparison, the non-fluorinated analog 1-methyl-1H-benzimidazole has a significantly lower logP of approximately 1.3–1.5, representing a 5–10 fold increase in calculated octanol-water partition coefficient for the difluoromethyl-substituted compound [2]. The difluoromethyl group contributes to increased lipophilicity while maintaining hydrogen-bond donor capacity, a property that can enhance passive membrane diffusion and target engagement [3].

Lipophilicity Membrane permeability Drug-like properties ADME

Synthetic Utility: Chiral Ethanol Handle Enables Enantioselective Derivatization Not Available in Non-Alcohol Analogs

The C2 ethanol moiety in 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol provides a chiral secondary alcohol that can undergo enzymatic kinetic resolution to yield enantiomerically enriched products [1]. In contrast, analogs such as 1-(difluoromethyl)-1H-benzimidazole (CAS 84941-15-1) lack this ethanol group and thus cannot be directly used for enantioselective transformations without additional synthetic steps [2]. The compound can be prepared in 65% yield (63 g scale) as a colorless solid with a melting point of 66°C via a reported multigram synthesis protocol .

Synthetic chemistry Chiral building block Enantioselective synthesis Functionalization

Predicted Physicochemical Profile: Favorable Drug-Like Properties Compared to Higher Molecular Weight Benzimidazole Derivatives

1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol exhibits a favorable predicted physicochemical profile with a molecular weight of 212.20 Da, ACD/LogP of 2.28, polar surface area of 38 Ų, and zero Rule of Five violations [1]. In comparison, more complex benzimidazole derivatives such as ZSTK474 (MW 452.5 Da, tPSA ~110 Ų) or related PI3K inhibitors (MW >400 Da, tPSA >80 Ų) have significantly higher molecular weight and polarity [2]. The compound's lower molecular weight and moderate lipophilicity position it as an attractive fragment-like or early lead-like scaffold for medicinal chemistry optimization.

Drug-likeness ADME prediction Physicochemical properties Lead optimization

Optimal Application Scenarios for 1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol Based on Quantitative Differentiation Evidence


Early-Stage Lead Optimization in Drug Discovery Programs Requiring Low CYP3A4 Inhibition Liability

This compound is particularly suitable for medicinal chemistry programs where CYP3A4 inhibition is a critical liability filter. Its weak CYP3A4 inhibition (IC50 = 27.4 μM) indicates a lower potential for metabolism-based drug-drug interactions, making it a preferred scaffold over more potent CYP-inhibiting benzimidazole derivatives [1]. Researchers can use this compound as a starting point for lead optimization without the confounding factor of significant CYP inhibition, which is a common cause of clinical attrition [2].

Enantioselective Synthesis and Chiral Probe Development

The chiral ethanol moiety at the C2 position enables enzymatic kinetic resolution to obtain enantiomerically pure derivatives, which is essential for studying stereochemistry-dependent biological activity [1]. This compound can serve as a racemic substrate for lipase-mediated resolution or as a building block for the synthesis of chiral probes in target engagement studies, an advantage not offered by non-alcohol-containing benzimidazole analogs such as 1-(difluoromethyl)-1H-benzimidazole [2].

Fragment-Based Drug Discovery and Scaffold Hopping Campaigns

With a molecular weight of 212.20 Da, moderate lipophilicity (logP 2.28), and zero Rule of Five violations, this compound meets fragment-like or early lead-like property criteria [1]. It is well-suited for fragment-based drug discovery (FBDD) screening libraries and scaffold hopping campaigns where lower molecular weight starting points are preferred for subsequent optimization of potency, selectivity, and ADME properties [2].

Synthesis of Difluoromethylated Bioisosteres of Metabolically Labile Functional Groups

The difluoromethyl group serves as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for functional groups such as thiols, hydroxylamines, and amides [1]. This compound provides a convenient starting material for the synthesis of difluoromethylated benzimidazole derivatives designed to replace metabolically labile moieties in lead compounds, leveraging the synthetic accessibility demonstrated in multigram-scale preparations (65% yield at 63 g scale) [2].

Quote Request

Request a Quote for 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.